molecular formula C28H24ClF3N8O3 B12417993 Plasma kallikrein-IN-2

Plasma kallikrein-IN-2

Cat. No.: B12417993
M. Wt: 613.0 g/mol
InChI Key: QTEIOTHWOLEZKV-DTLKIFBZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of plasma kallikrein-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization . Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Plasma kallikrein-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Properties

Molecular Formula

C28H24ClF3N8O3

Molecular Weight

613.0 g/mol

IUPAC Name

6-[3-chloro-6-(difluoromethyl)-2-fluorophenyl]-3-(hydroxymethyl)-N-[1-[1-[6-methyl-5-[(1R,5S)-2-oxo-3-azabicyclo[3.1.0]hexan-3-yl]pyrazin-2-yl]ethyl]pyrazol-4-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C28H24ClF3N8O3/c1-12-26(39-9-14-5-17(14)28(39)43)34-7-19(36-12)13(2)40-10-15(6-35-40)37-27(42)24-21(11-41)33-8-20(38-24)22-16(25(31)32)3-4-18(29)23(22)30/h3-4,6-8,10,13-14,17,25,41H,5,9,11H2,1-2H3,(H,37,42)/t13?,14-,17-/m1/s1

InChI Key

QTEIOTHWOLEZKV-DTLKIFBZSA-N

Isomeric SMILES

CC1=NC(=CN=C1N2C[C@H]3C[C@H]3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F

Canonical SMILES

CC1=NC(=CN=C1N2CC3CC3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F

Origin of Product

United States

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